5-Hydroxyindole-3-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxyindole-3-acetic acid and its derivatives, including deuterium-labeled versions, involves modifications of existing procedures for nondeuterated analogs. The isotopic yield for these syntheses is reported to be greater than 99%, indicating a high efficiency in the incorporation of deuterium into the target compounds (Beck & Sedvall, 1975).
Molecular Structure Analysis
Structural studies, particularly through X-ray diffraction methods, reveal detailed insights into the molecular structure of 5-Hydroxyindole-3-acetic acid analogs. For example, the crystal structure of 5-methoxyindole-3-acetic acid, a related compound, showcases the hydrogen-bonded dimer formations and the distinct conformation of its side-chain compared to indole-3-acetic acid. This detailed structural information underscores the importance of specific functional groups and their arrangements in biological activity and interactions (Sakaki et al., 1975).
Chemical Reactions and Properties
5-Hydroxyindole-3-acetic acid undergoes various chemical reactions, including oxidation processes under biomimetic conditions. The oxidation of 5-hydroxyindole leads to a complex mixture of oligomeric products, highlighting the compound's reactivity and the potential formation of diverse metabolites or reaction products in biological systems (Napolitano et al., 1988).
Physical Properties Analysis
The physical properties of 5-Hydroxyindole-3-acetic acid, such as solubility, melting point, and crystalline structure, are crucial for its biochemical roles and its analysis in clinical diagnostics. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to measure 5-HIAA in urine, indicating its importance in clinical diagnostics and reflecting on its physical properties that facilitate such measurements (Kroll et al., 2002).
Chemical Properties Analysis
The chemical properties of 5-Hydroxyindole-3-acetic acid, including its reactivity, stability, and interactions with other molecules, are pivotal in understanding its biological functions and its utility as a diagnostic marker. The development of sensitive and specific assays for the detection of 5-HIAA in biological fluids is a testament to the ongoing interest in fully characterizing its chemical properties and leveraging this knowledge for clinical applications (Erlund, 1986).
Scientific Research Applications
Detection in Urine for Diagnosing Carcinoid Tumors : 5-Hydroxyindole-3-acetic acid levels are measured in urine to diagnose and monitor carcinoid tumors. Methods like liquid chromatography and mass spectrometry are used for accurate determination (Wahlund & Edĺen, 1981).
Quantitative Analysis in Body Fluids : High-performance liquid chromatography and fluorometric detection are employed for quantitative determination of 5-Hydroxyindole-3-acetic acid in urine and cerebrospinal fluid, providing insights into serotonin metabolism in various disorders (Beck, Palmskog, & Hultman, 1977).
Metabolic Product in Ergot Fungus : This compound is identified as a major product after feeding indole-3-acetic acid to ergot fungus, indicating its role in the metabolism of certain fungi (Teuscher & Teuscher, 1965).
Automated Online Solid-Phase Extraction for Measurement : Automated methods incorporating solid-phase extraction and HPLC have been developed for measuring 5-Hydroxyindole-3-acetic acid in urine, demonstrating its importance in clinical diagnostics (Mulder et al., 2005).
Role in Neuroendocrine Tumors : As a surrogate marker for serotonin, 5-Hydroxyindole-3-acetic acid is critical in the study of neuroendocrine tumors. Its measurement in serum or plasma is comparable to urine and provides a practical alternative for clinical diagnosis (Ewang-Emukowhate, Nair, & Caplin, 2019).
Analysis in Hydrocephalus : Elevated levels of 5-Hydroxyindole-3-acetic acid have been found in the ventricular cerebrospinal fluid of children with hydrocephalus, highlighting its significance in pediatric neurology (Rogers & Dubowitz, 1970).
Safety And Hazards
Future Directions
5-HIAA underpins gut microbiome-host interactions in the development of dementia and may be crucial in its prevention and intervention strategies . Future larger epidemiological studies are needed to confirm these findings, specifically in exploring the repeatedly measured circulating levels of these molecules and investigating their causal relationship with dementia risk .
properties
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUGKQCEGZLZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861582 | |
Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |
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Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 5-Hydroxyindole-3-acetic acid | |
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Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4), 24 mg/mL | |
Record name | SID46500482 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
5-Hydroxyindole-3-acetic acid | |
CAS RN |
54-16-0 | |
Record name | 5-Hydroxyindoleacetic acid | |
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Record name | Hydroxyindoleacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054160 | |
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Record name | 5-Hydroxyindole-3-acetic acid | |
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Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxyindol-3-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.179 | |
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Record name | 5-HYDROXYINDOLE-3-ACETIC ACID | |
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Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 163 °C | |
Record name | 5-Hydroxyindoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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